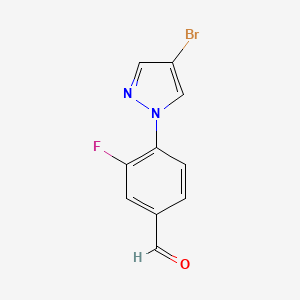

4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde

Description

Properties

Molecular Formula |

C10H6BrFN2O |

|---|---|

Molecular Weight |

269.07 g/mol |

IUPAC Name |

4-(4-bromopyrazol-1-yl)-3-fluorobenzaldehyde |

InChI |

InChI=1S/C10H6BrFN2O/c11-8-4-13-14(5-8)10-2-1-7(6-15)3-9(10)12/h1-6H |

InChI Key |

NCRVIZFUPGXUHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)N2C=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

Cyclization and Substitution Route

One common synthetic route involves the reaction of a pyrazole derivative with a fluorobenzaldehyde precursor under controlled conditions. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) using dry solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH) are employed to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the benzaldehyde derivative.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Pyrazole derivative dissolved in dry THF, purged with N2 | Ensures inert atmosphere |

| 2 | Addition of 2 equiv LiHMDS dropwise at 0 °C under N2 | Deprotonation of pyrazole N-H |

| 3 | Addition of 3-fluorobenzaldehyde derivative (e.g., bromomethyl-3-fluorobenzaldehyde) | Nucleophilic substitution |

| 4 | Stirring overnight at room temperature | Completion of coupling reaction |

| 5 | Quenching with saturated NH4Cl solution | Neutralization and work-up |

| 6 | Extraction with ethyl acetate, drying over Na2SO4 | Isolation of product |

This method yields 4-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde with moderate to good yields, typically in the range of 30-50% depending on purification and reaction optimization.

Bromination of Pyrazole Ring

The bromination at the 4-position of the pyrazole ring is often achieved by electrophilic substitution using N-bromosuccinimide (NBS) or molecular bromine under mild conditions. This step can be performed either before or after the coupling with the fluorobenzaldehyde moiety, depending on the synthetic strategy.

| Bromination Conditions | Description |

|---|---|

| Reagent | N-Bromosuccinimide (NBS) or Br2 |

| Solvent | DMF, dichloromethane, or acetonitrile |

| Temperature | 0 °C to room temperature |

| Time | 2–12 hours |

| Outcome | Selective bromination at pyrazole 4-position |

The bromination is confirmed by spectral data such as NMR and mass spectrometry, showing characteristic shifts and molecular ion peaks consistent with the brominated pyrazole.

Alternative Synthesis via Chalcone Intermediate

An alternative synthetic pathway involves the preparation of chalcones from 4-bromo-2-fluorobenzaldehyde and substituted hydroxyacetophenones, followed by cyclization to form pyrazoline intermediates, which can be further oxidized or transformed into pyrazoles bearing the desired substituents.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Condensation of 4-bromo-2-fluorobenzaldehyde with hydroxyacetophenones in ethanol | Formation of chalcones |

| 2 | Reflux with hydrazine or substituted hydrazines | Cyclization to pyrazolines |

| 3 | Oxidation or further functionalization | Conversion to pyrazole derivatives |

Chemical Reactions Analysis

4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for functional group transformations. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

Biological Studies: It serves as a tool compound in biological assays to study the function of various proteins and enzymes.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved vary based on the specific biological context and the structure of the final pharmaceutical compound derived from it .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde and related compounds:

Key Observations:

- Molecular Weight and Polarity: The target compound (MW ~283) is lighter than sulfonamide derivatives (e.g., Compound 16, MW 620.36) but heavier than simple phenyl-substituted pyrazoles (e.g., 4-Bromo-1-phenyl-1H-pyrazole, MW 223.07). The aldehyde group enhances polarity compared to non-polar aryl groups.

- Spectroscopic Signatures: The aldehyde C=O stretch (~1700 cm⁻¹ in IR) and fluorine-induced deshielding in ¹H/¹³C NMR are distinguishing features. For example, fluorine substituents typically cause upfield shifts in adjacent protons .

Physicochemical Properties

- Melting Points: Sulfonamide derivatives (e.g., Compound 16, m.p. 200–201°C) exhibit higher melting points due to hydrogen bonding and crystallinity, whereas the target compound’s aldehyde group may reduce intermolecular forces, leading to a lower melting point .

- LogP and Solubility: The LogP of 4-bromo-3-hydroxy-1-phenyl-1H-pyrazole (2.34) suggests moderate hydrophobicity .

Biological Activity

4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde is a pyrazole derivative characterized by the presence of a bromine atom and a fluorobenzaldehyde moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition, anticancer properties, and interactions with various biological targets.

The structure of this compound can be represented as follows:

- Molecular Formula : CHBrF N

- Molecular Weight : Approximately 232.06 g/mol

The compound features a five-membered pyrazole ring with a bromine atom at the 4-position and a fluorine atom at the 3-position of the benzaldehyde group, which contributes to its unique chemical reactivity.

Enzyme Inhibition

Research indicates that this compound exhibits significant potential as an enzyme inhibitor . Its mechanism involves binding to active sites of enzymes, which may inhibit their activity. This property is particularly valuable in drug design, where targeting specific enzymatic pathways can lead to therapeutic advancements.

Table 1: Enzyme Inhibition Studies

Anticancer Activity

Preliminary studies have demonstrated that compounds similar to this compound possess anticancer properties . For instance, related pyrazole derivatives have shown efficacy in inhibiting glioma cell growth and other cancer types through selective targeting of cancer cell pathways.

Case Study: Anticancer Efficacy

A study evaluated the effects of various pyrazole derivatives on glioma cell lines, revealing that certain compounds exhibited low micromolar activity against key kinases involved in tumor growth. The findings suggest that this compound could be further explored for its anticancer potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The presence of the aldehyde functional group allows for covalent bonding with nucleophilic residues in proteins, potentially leading to altered enzyme function and inhibition of metabolic pathways.

Structural Analogues

Several compounds share structural similarities with this compound, which may exhibit varying biological activities based on their substituents.

Table 2: Structural Analogues Comparison

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde | Chlorine instead of bromine | Different halogen may influence reactivity |

| 2-(4-Iodo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde | Iodine instead of bromine | Larger halogen could affect steric hindrance |

| 2-(4-Methylthio-1H-pyrazol-1-YL)-3-fluorobenzaldehyde | Methylthio group instead of halogen | Sulfur-containing compound may exhibit different reactivity patterns |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves coupling a brominated pyrazole derivative with a fluorinated benzaldehyde precursor. For example, nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions are employed. Optimization includes controlling temperature (e.g., 60–80°C for 12–24 hours), using catalysts like Pd(PPh₃)₄, and selecting anhydrous solvents (e.g., DMF or THF) to minimize side reactions. Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~10 ppm) and aromatic/heterocyclic carbons.

- FT-IR : Detection of the aldehyde C=O stretch (~1700 cm⁻¹) and C-Br vibration (~600 cm⁻¹).

- HPLC-MS : For purity assessment (>95%) and molecular ion ([M+H]⁺) validation.

- Elemental Analysis : To verify stoichiometry (e.g., C: 47.2%, H: 2.5%, N: 9.8%) .

Q. What strategies ensure the compound’s stability during storage and handling?

- Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Use desiccants to avoid moisture-induced hydrolysis of the aldehyde group. Regular stability checks via NMR or HPLC are recommended to detect decomposition products .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in molecular geometry or stereochemical assignments?

- Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths, angles, and torsion angles. For example, the aldehyde group’s planarity and pyrazole-benzene dihedral angles can be validated. Discrepancies between computational (DFT) and experimental data require re-refinement using high-resolution datasets (R factor < 0.05) and hydrogen-bonding network analysis .

Q. How are reaction mechanisms and intermediates analyzed in the synthesis of this compound?

- Answer : Mechanistic studies use kinetic profiling (e.g., varying temperature/pH) and trapping intermediates with quenching agents. For example, in situ NMR or ESI-MS can identify transient species like Pd-coupled intermediates in cross-coupling reactions. Computational tools (DFT) model transition states to explain regioselectivity .

Q. What methodologies are employed to design bioactivity assays for pyrazole-aldehyde derivatives?

- Answer : Structure-activity relationship (SAR) studies focus on the bromine (electron-withdrawing) and aldehyde (electrophilic) moieties. Assays include:

- Enzyme inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., kinase or protease assays).

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves.

- Molecular docking : AutoDock Vina predicts binding affinities to target proteins (e.g., COX-2 or EGFR) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.